molecular formula C18H16ClNO4S2 B2361181 Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-41-8

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2361181
CAS No.: 932303-41-8
M. Wt: 409.9
InChI Key: RLUDYQMDTOUFFM-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H16ClNO4S2 and its molecular weight is 409.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from a related precursor demonstrates the versatility of thiophene derivatives in organic synthesis. These compounds were further characterized and evaluated for anti-microbial activities, highlighting the potential for developing new pharmaceuticals (Spoorthy et al., 2021).

Materials Science Applications

  • Research into benzothiophene derivatives' photoconductive behavior revealed their potential in liquid crystal technology. A series of [1]benzothieno[3,2-b][1]benzothiophene-2,7-dicarboxylate derivatives exhibited smectic liquid crystalline phases, with properties significantly influenced by the substituents' nature and length. This study opens up new avenues for developing advanced materials for electronics and photonics (Haristoy et al., 2000).

Catalysis

  • Innovative catalytic systems utilizing sulfonic acid-functionalized imidazolium salts in conjunction with FeCl3 have shown efficiency in synthesizing benzimidazole derivatives at room temperature. This method exemplifies the role of novel catalytic systems in facilitating organic synthesis, offering a greener alternative through the use of atmospheric air as an oxidant (Khazaei et al., 2011).

Environmental Applications

  • A study on the extraction of benzothiophene from n-hexane using imidazolium-based ionic liquids provides insight into the environmental applications of benzothiophene derivatives. The research highlights the efficacy of ionic liquids in the desulphurization of aromatic sulfur compounds from petroleum fuels, indicating the potential for improving fuel quality and reducing sulfur emissions (Varma et al., 2011).

Properties

IUPAC Name

ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S2/c1-3-24-18(21)16-17(13-6-4-5-7-15(13)25-16)26(22,23)20-12-9-8-11(2)14(19)10-12/h4-10,20H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUDYQMDTOUFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.